molecular formula C19H19N3O5 B11019382 1-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11019382
M. Wt: 369.4 g/mol
InChI Key: KEWATXXRMVKPEP-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide, also known by its IUPAC name, is a complex organic compound. Its molecular formula is C20H19N3O4. Let’s break down its structure:

  • The pyrrolidine ring (a five-membered ring containing four carbon atoms and one nitrogen atom) forms the core of the compound.
  • The carboxamide group (CONH2) is attached to the pyrrolidine ring.
  • The 4-methoxyphenyl group (methoxybenzene) is linked to one of the carbon atoms in the pyrrolidine ring.
  • The 2-methyl-3-nitrophenyl group (methyl-nitrobenzene) is attached to another carbon atom in the pyrrolidine ring.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are two common methods:

  • Amide Formation

    • The carboxylic acid precursor reacts with an amine (such as 2-methyl-3-nitroaniline) to form the amide bond.
    • The reaction typically occurs under acidic or basic conditions.
    • Solvents like dichloromethane or ethanol are commonly used.
    • The 4-methoxyphenyl group can be introduced using appropriate reagents.
  • Cyclization

    • A precursor containing the pyrrolidine ring and appropriate substituents undergoes cyclization.
    • Cyclization can be achieved through intramolecular reactions.
    • High temperatures or Lewis acid catalysts may be employed.

Industrial Production

The industrial production of this compound involves scaling up the synthetic methods described above. Optimization for yield, purity, and safety is crucial.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide participates in various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group (reduction) or oxidized to a carbonyl group (oxidation).

    Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group can yield an amine.

    Acylation: The carboxamide group can react with acylating agents.

Common reagents include reducing agents (such as LiAlH4), nucleophiles (such as amines), and acylating agents (such as acyl chlorides).

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block in organic synthesis.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular processes.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19N3O5/c1-12-16(4-3-5-17(12)22(25)26)20-19(24)13-10-18(23)21(11-13)14-6-8-15(27-2)9-7-14/h3-9,13H,10-11H2,1-2H3,(H,20,24)

InChI Key

KEWATXXRMVKPEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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